4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine
CAS No.:
Cat. No.: VC13726373
Molecular Formula: C13H9ClF3NO
Molecular Weight: 287.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClF3NO |
|---|---|
| Molecular Weight | 287.66 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-2-(trifluoromethoxy)aniline |
| Standard InChI | InChI=1S/C13H9ClF3NO/c14-10-4-1-8(2-5-10)9-3-6-12(11(18)7-9)19-13(15,16)17/h1-7H,18H2 |
| Standard InChI Key | CHZOLKDFWJLWJV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)N)Cl |
Introduction
The compound 4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a synthetic organic compound that belongs to the biphenyl family. It features a trifluoromethoxy group and an amino group attached to a chlorinated biphenyl backbone. Despite its potential applications in pharmaceuticals and materials science, detailed information on this specific compound is limited. This article aims to provide an overview based on available data and related compounds.
Synthesis and Preparation
The synthesis of 4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine typically involves multi-step reactions starting from simpler biphenyl derivatives. Common methods include:
-
Cross-coupling reactions to form the biphenyl backbone.
-
Halogenation to introduce the chlorine atom.
-
Trifluoromethoxylation to add the trifluoromethoxy group.
-
Amination to introduce the amino group.
Applications and Potential Uses
While specific applications for 4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine are not well-documented, compounds with similar structures are explored in:
-
Pharmaceuticals: As intermediates or active compounds due to their potential biological activity.
-
Materials Science: For their optical and electronic properties.
Related Compounds
Compounds with similar structures, such as 4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol and 4-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol, provide insights into potential properties and applications .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | C13H8ClF3O | 272.65 g/mol |
| 4-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol | C13H8ClF3O2 | 288.65 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume